molecular formula C12H8Cl2N4 B037857 1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole CAS No. 118948-80-4

1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole

Cat. No.: B037857
CAS No.: 118948-80-4
M. Wt: 279.12 g/mol
InChI Key: AANIJLYZLFMYTF-UHFFFAOYSA-N
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Description

1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole is a compound that belongs to the class of 1,3,5-triazines, which are known for their diverse applications in various fields This compound is characterized by the presence of a triazinyl ring substituted with two chlorine atoms and a methylisoindole moiety

Preparation Methods

The synthesis of 1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 2-methylisoindole. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution of chlorine atoms on the triazine ring by the nitrogen atom of the methylisoindole. The reaction is usually conducted in an organic solvent, such as dichloromethane or tetrahydrofuran, under reflux conditions to ensure complete conversion of the starting materials .

Chemical Reactions Analysis

1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the triazine ring can be substituted by nucleophiles, such as amines, thiols, or alcohols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For instance, oxidation with strong oxidizing agents can lead to the formation of triazine N-oxides.

    Condensation Reactions: The compound can participate in condensation reactions with various carbonyl compounds to form imines or other condensation products.

Scientific Research Applications

1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole depends on its specific application. In the context of its use as a fluorescent probe, the compound’s fluorescence is due to the radiative decay of its excited state. The fluorescence lifetime is almost constant and independent of the molecular surroundings, allowing it to be used in various environments . When used as a drug precursor, the compound’s biological activity is mediated by its interaction with specific molecular targets, such as enzymes or receptors, through the triazine moiety .

Comparison with Similar Compounds

1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the triazine and methylisoindole moieties, which imparts distinct chemical and physical properties that are valuable for various applications.

Properties

IUPAC Name

1-(4,6-dichloro-1,3,5-triazin-2-yl)-2-methylisoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N4/c1-18-6-7-4-2-3-5-8(7)9(18)10-15-11(13)17-12(14)16-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANIJLYZLFMYTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC=CC2=C1C3=NC(=NC(=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152267
Record name 1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118948-80-4
Record name 1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118948804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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